molecular formula C15H17NO3 B14209527 Methyl 4-(5-butyl-1,2-oxazol-3-yl)benzoate CAS No. 835594-24-6

Methyl 4-(5-butyl-1,2-oxazol-3-yl)benzoate

Katalognummer: B14209527
CAS-Nummer: 835594-24-6
Molekulargewicht: 259.30 g/mol
InChI-Schlüssel: DHHBDLYHGDGFTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(5-butyl-1,2-oxazol-3-yl)benzoate is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by a benzoate ester group attached to an oxazole ring, which is further substituted with a butyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-butyl-1,2-oxazol-3-yl)benzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-butylbenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(5-butyl-1,2-oxazol-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The aromatic ring and oxazole moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring or oxazole moiety .

Wissenschaftliche Forschungsanwendungen

Methyl 4-(5-butyl-1,2-oxazol-3-yl)benzoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 4-(5-butyl-1,2-oxazol-3-yl)benzoate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, allowing the compound to bind to proteins and enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Methyl 4-(5-butyl-1,2-oxazol-3-yl)benzoate can be compared with other oxazole derivatives:

    Methyl 4-(5-phenyl-1,2-oxazol-3-yl)benzoate: Similar structure but with a phenyl group instead of a butyl group.

    Methyl 4-(5-methyl-1,2-oxazol-3-yl)benzoate: Contains a methyl group instead of a butyl group.

    Methyl 4-(5-ethyl-1,2-oxazol-3-yl)benzoate: Contains an ethyl group instead of a butyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Eigenschaften

CAS-Nummer

835594-24-6

Molekularformel

C15H17NO3

Molekulargewicht

259.30 g/mol

IUPAC-Name

methyl 4-(5-butyl-1,2-oxazol-3-yl)benzoate

InChI

InChI=1S/C15H17NO3/c1-3-4-5-13-10-14(16-19-13)11-6-8-12(9-7-11)15(17)18-2/h6-10H,3-5H2,1-2H3

InChI-Schlüssel

DHHBDLYHGDGFTE-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC(=NO1)C2=CC=C(C=C2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.